molecular formula C20H22N4O4 B2384854 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 1797595-84-6

4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2384854
CAS No.: 1797595-84-6
M. Wt: 382.42
InChI Key: GPAITKRPQZWMCS-UHFFFAOYSA-N
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Description

4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the cyanopyridinyl group: This step involves the reaction of the piperidine derivative with a cyanopyridine compound, often facilitated by a coupling reagent.

    Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with a dimethoxyphenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethoxyphenyl group.

    Reduction: Reduction reactions could target the nitrile group in the cyanopyridinyl moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its interactions with biological targets could provide insights into new therapeutic pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. The presence of the piperidine ring and the cyanopyridinyl group suggests possible activity in the central nervous system or as enzyme inhibitors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The cyanopyridinyl group could play a role in binding to active sites, while the piperidine ring might influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-cyanopyridin-2-yl)oxy)-N-phenylpiperidine-1-carboxamide
  • 4-((3-cyanopyridin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide
  • 4-((3-cyanopyridin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyanopyridinyl and dimethoxyphenyl groups allows for diverse interactions and reactivity, setting it apart from similar compounds.

Properties

IUPAC Name

4-(3-cyanopyridin-2-yl)oxy-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-17-7-3-6-16(18(17)27-2)23-20(25)24-11-8-15(9-12-24)28-19-14(13-21)5-4-10-22-19/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAITKRPQZWMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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